Pyrazolo[1,5-b]pyridazine deriv. 55

Kinase inhibitor CDK4 selectivity GSK-3β counter-screening

Pyrazolo[1,5-b]pyridazine deriv. 55 belongs to the pyrazolo[1,5-b]pyridazine class of ATP-competitive kinase inhibitors, specifically within the cyclin-dependent kinase (CDK) inhibitor pharmacophore series described by Stevens et al.

Molecular Formula C23H15F3N6
Molecular Weight 432.4 g/mol
Cat. No. B10756008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazine deriv. 55
Molecular FormulaC23H15F3N6
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=C(C=N3)C4=NC(=NC=C4)NC5=CC=CC(=C5)C(F)(F)F)C=C2
InChIInChI=1S/C23H15F3N6/c24-23(25,26)16-7-4-8-17(13-16)29-22-27-12-11-20(30-22)18-14-28-32-21(18)10-9-19(31-32)15-5-2-1-3-6-15/h1-14H,(H,27,29,30)
InChIKeyWZYFWJBVNQRGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-b]pyridazine Derivative 55 for CDK-Focused Kinase Inhibitor Procurement


Pyrazolo[1,5-b]pyridazine deriv. 55 belongs to the pyrazolo[1,5-b]pyridazine class of ATP-competitive kinase inhibitors, specifically within the cyclin-dependent kinase (CDK) inhibitor pharmacophore series described by Stevens et al. . This compound features the characteristic fused pyrazole-pyridazine bicyclic core with a pyrimidin-2-amine hinge-binding motif, a scaffold validated through X-ray crystallography against CDK2 (PDB: 3EID) . The series demonstrates potent inhibition of CDK4 and CDK2 with selectivity over GSK-3β and VEGFR-2, positioning deriv. 55 as a research tool for cell cycle regulation studies and oncology target validation .

Why Pyrazolo[1,5-b]pyridazine Derivative 55 Cannot Be Replaced by Generic In-Class Alternatives


Within the pyrazolo[1,5-b]pyridazine CDK inhibitor series, minor structural variations at the hinge-binding amine or C2/C6 positions produce large shifts in kinase selectivity and potency . For example, changing the N-aryl substituent on the pyrimidin-2-amine from 3-methoxyphenyl (deriv. 19; CDK4 IC₅₀ = 0.3 nM) to 3,5-dimethylphenyl (deriv. 37) reduces CDK4 potency to IC₅₀ = 1,590 nM—a >5,000-fold difference . Similarly, deriv. 22 achieves GSK-3β IC₅₀ = 16 nM but CDK4 IC₅₀ = 2,000 nM, demonstrating that compounds within this class are not functionally interchangeable for assays requiring selective CDK4 inhibition . Generic scaffold substitution without precise structural matching risks selecting a compound with an entirely different selectivity fingerprint.

Quantitative Differentiation Evidence for Pyrazolo[1,5-b]pyridazine Derivative 55 Versus Closest Analogs


Kinase Selectivity Profile of Derivative 55 Compared to Closest Structural Analogs

Although exact IC₅₀ data for deriv. 55 are not publicly available in peer-reviewed literature, its closest structurally characterized analogs allow class-level inference. In the Stevens et al. series, the pyrazolo[1,5-b]pyridazine core with a pyrimidin-2-amine hinge-binder confers intrinsic CDK4 potency when the N-aryl substituent is electron-rich and sterically compact, as seen with deriv. 19 (3-methoxyphenyl; CDK4 IC₅₀ = 0.3 nM) . In contrast, bulkier or electron-withdrawing substituents such as 4-cyanophenyl (deriv. 20: CDK4 IC₅₀ = 25 nM) or 3,5-dimethylphenyl (deriv. 37: CDK4 IC₅₀ = 1,590 nM) significantly attenuate CDK4 activity . Derivatization at the C6 position further modulates GSK-3β selectivity: deriv. 22 (4-isopropylphenyl) achieves GSK-3β IC₅₀ = 16 nM while losing CDK4 activity (IC₅₀ = 2,000 nM) . The selectivity window between CDK4 and GSK-3β is thus exquisitely sensitive to the exact substitution pattern, and deriv. 55's specific substituents (not disclosed here) would determine its unique place within this continuum.

Kinase inhibitor CDK4 selectivity GSK-3β counter-screening

Structural Basis for CDK2 Binding: X-Ray Crystallography of Pyrazolo[1,5-b]pyridazine Scaffold

The pyrazolo[1,5-b]pyridazine scaffold has been co-crystallized with CDK2/cyclin A (PDB: 3EID), revealing that the pyridazine N1 and the pyrimidin-2-amine NH form a bidentate hydrogen-bonding interaction with the hinge region Leu83 residue . This binding mode is conserved across the series and provides a structural rationale for the nanomolar potency against CDK2 (e.g., deriv. 16: CDK2 IC₅₀ = 5 nM) . The co-crystal structure (resolution 3.15 Å) also shows that the N-aryl substituent extends into the solvent-exposed region, while the C6 position of the pyridazine ring projects toward the gatekeeper residue, offering a rational basis for selective CDK4 versus GSK-3β inhibition through C6 modification .

X-ray crystallography CDK2 hinge-binding Structure-based drug design

Kinome-Wide Selectivity: Class-Level Evidence for Reduced Off-Target Liability

The Stevens et al. study demonstrated that pyrazolo[1,5-b]pyridazine derivatives can achieve selectivity for CDK4 over VEGFR-2 and GSK-3β. While no kinome-wide profiling data are available for deriv. 55 specifically, the class-level trend shows that compounds with compact, electron-donating N-aryl substituents (e.g., deriv. 19) maintain CDK4 potency (IC₅₀ = 0.3 nM) while showing negligible GSK-3β and VEGFR-2 inhibition at concentrations up to 10 µM . In contrast, deriv. 22 inverts this selectivity, potently inhibiting GSK-3β (IC₅₀ = 16 nM) with minimal CDK4 activity . This demonstrates that the pyrazolo[1,5-b]pyridazine scaffold can be tuned for selective kinase inhibition, but the exact selectivity profile is uniquely determined by the substitution pattern of each derivative.

Kinase selectivity VEGFR-2 GSK-3β counter-screen

Ligand Efficiency and Physicochemical Properties in the Pyrazolo[1,5-b]pyridazine Series

The pyrazolo[1,5-b]pyridazine scaffold has been characterized in a 2021 DYRK1A inhibitor study (Henderson et al.) as possessing 'excellent ligand efficiencies' and 'good physicochemical properties' . While this study focuses on DYRK1A rather than CDKs, it confirms that the pyrazolo[1,5-b]pyridazine core is compatible with drug-like property space. Within the CDK series, representative compounds such as deriv. 16 (MW = 354.4 g/mol) and deriv. 19 (MW = 318.3 g/mol) exhibit molecular weights and lipophilicities consistent with oral bioavailability potential . Derivatization at the C6 and N-aryl positions allows tuning of logD and solubility without compromising the core scaffold's intrinsic ligand efficiency.

Ligand efficiency Drug-like properties LE metrics

COX-2 Inhibitor Class Distinction: Pyrazolo[1,5-b]pyridazine Derivatives in Inflammatory Pain

A distinct subset of 2,3-diaryl-pyrazolo[1,5-b]pyridazines has been developed as selective COX-2 inhibitors, exemplified by GW406381 (8), which entered clinical evaluation for inflammatory pain . GW406381 demonstrated efficacy in animal models of neuropathic pain and central sensitization . While deriv. 55 belongs to the CDK inhibitor series rather than the COX-2 series, this structural bifurcation illustrates that the pyrazolo[1,5-b]pyridazine scaffold can be directed toward entirely different therapeutic targets through distinct substitution patterns. Users procuring deriv. 55 for CDK-related research must ensure that the compound's substitution pattern corresponds to the CDK series (3-(pyrimidin-2-amine)-4-(pyrazolo[1,5-b]pyridazine)) rather than the COX-2 series (2,3-diaryl substitution).

COX-2 inhibition Inflammatory pain GW406381

Optimal Research and Procurement Applications for Pyrazolo[1,5-b]pyridazine Derivative 55


CDK4-Selective Inhibitor Development and Cellular Target Engagement Studies

For research programs requiring selective CDK4 inhibition in Rb-positive tumor cell lines, deriv. 55 should be benchmarked against the series reference compound deriv. 19 (CDK4 IC₅₀ = 0.3 nM with >30,000-fold selectivity over GSK-3β) . The conserved hinge-binding mode validated by PDB 3EID ensures that deriv. 55 will occupy the CDK2/CDK4 ATP-binding pocket if its substitution pattern matches the CDK-selective pharmacophore . Users should confirm CDK4 selectivity in a counter-screen against GSK-3β, as analogs with different N-aryl substituents (e.g., deriv. 22) preferentially inhibit GSK-3β .

Structure-Based Drug Design Utilizing the Validated Co-Crystal Structure

The co-crystal structure of the pyrazolo[1,5-b]pyridazine scaffold bound to CDK2 (PDB: 3EID, resolution 3.15 Å) provides a direct template for structure-guided optimization of deriv. 55 . The bidentate hydrogen-bonding to Leu83 in the hinge region and the solvent-exposed N-aryl substituent pocket enable rational modification of deriv. 55 for improved selectivity or pharmacokinetic properties without disrupting the core binding mode. Procurement of deriv. 55 with the exact substitution pattern matching the crystallized ligand series ensures compatibility with available structural data.

Kinase Selectivity Profiling and Off-Target Liability Assessment

Deriv. 55 is suitable for inclusion in kinase selectivity panels to profile its activity against CDK family members (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) and related kinases (GSK-3α/β, VEGFR-2). The Stevens et al. series demonstrated that pyrazolo[1,5-b]pyridazine CDK inhibitors can achieve enzyme selectivity against VEGFR-2 and GSK-3β when appropriately substituted . Users should profile deriv. 55 in parallel with deriv. 19 (CDK4-selective) and deriv. 22 (GSK-3β-selective) to establish its position within the selectivity continuum .

Differentiation from COX-2 Inhibitor Pyrazolo[1,5-b]pyridazine Compounds in Procurement

Procurement specialists must ensure that deriv. 55 corresponds to the CDK inhibitor series (3-(pyrimidin-2-amine) substitution) rather than the COX-2 inhibitor series (2,3-diaryl substitution). The COX-2 series, exemplified by GW406381, has been clinically evaluated for inflammatory pain and possesses a fundamentally different substitution pattern that would render it inactive against CDK targets . Structural verification of the C3 substituent (pyrimidin-2-amine in the CDK series vs. aryl in the COX-2 series) is mandatory before purchase to avoid cross-series procurement errors.

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